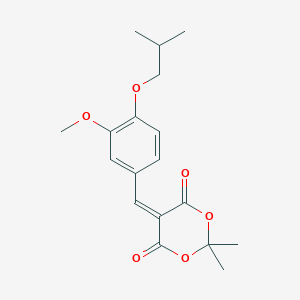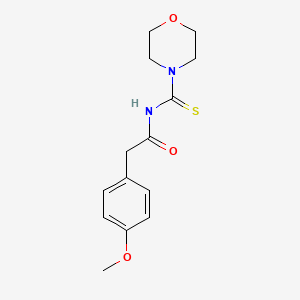
5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide, also known as AG490, is a selective inhibitor of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide selectively inhibits the JAK2/STAT3 signaling pathway by binding to the ATP-binding site of JAK2 and preventing its activation. This leads to the inhibition of downstream signaling events mediated by STAT3, including cell proliferation, survival, and differentiation. 5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide has also been shown to inhibit other signaling pathways, such as the epidermal growth factor receptor (EGFR) and insulin-like growth factor-1 receptor (IGF-1R) pathways.
Biochemical and Physiological Effects:
5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects, depending on the cell type and disease context. In cancer cells, 5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide inhibits cell proliferation, induces apoptosis, and suppresses tumor growth in vitro and in vivo. In inflammation and autoimmune disorders, 5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide suppresses the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and reduces disease severity in animal models. 5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide has also been shown to have neuroprotective effects in models of cerebral ischemia and traumatic brain injury.
実験室実験の利点と制限
5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide has several advantages for lab experiments, including its specificity and potency in inhibiting the JAK2/STAT3 signaling pathway, its availability as a commercial reagent, and its ability to inhibit multiple signaling pathways. However, 5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide also has some limitations, such as its potential off-target effects and its poor solubility in aqueous solutions, which may require the use of organic solvents.
将来の方向性
There are several future directions for research on 5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide, including its potential use in combination with other therapeutic agents, its efficacy and safety in clinical trials, and its potential use as a tool for studying the JAK2/STAT3 signaling pathway in various diseases. Other future directions include the development of more potent and selective JAK2/STAT3 inhibitors, the identification of biomarkers for patient selection and monitoring, and the elucidation of the molecular mechanisms underlying 5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide's effects on different cell types and diseases.
合成法
5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide can be synthesized through a multistep process starting from 5-chloro-2-methoxybenzoic acid. The first step involves the conversion of the carboxylic acid group into an acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 4-chloro-2-methoxy-5-methylphenylamine to form an amide intermediate. The final step involves the introduction of a chloro group at the 5-position of the benzene ring using thionyl chloride.
科学的研究の応用
5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK2/STAT3 signaling pathway, which is often overactivated in cancer cells. In inflammation and autoimmune disorders, 5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide has been shown to suppress the production of pro-inflammatory cytokines by inhibiting the JAK2/STAT3 signaling pathway.
特性
IUPAC Name |
5-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-9-6-13(15(22-3)8-12(9)18)19-16(20)11-7-10(17)4-5-14(11)21-2/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRUTTLYPMORKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-iodo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5821657.png)
![3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5821664.png)
![N-{4-[(2-propionylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B5821666.png)
![5-(2-thienyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5821669.png)



![4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate](/img/structure/B5821712.png)
![N'-{[2-(2-phenylethyl)benzoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5821723.png)


